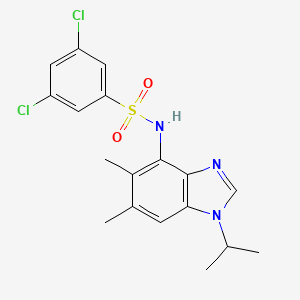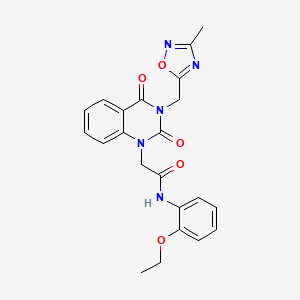![molecular formula C12H19Cl3N2O B2856990 [3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride CAS No. 1431964-26-9](/img/structure/B2856990.png)
[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is the ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The spatial orientation of substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the substituents present in the molecule. The presence of the pyrrolidine ring can influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride” would depend on its specific structure. Pyrrolidine derivatives generally have unique physicochemical parameters due to their saturated ring systems .Aplicaciones Científicas De Investigación
Oxidation By-products and Water Treatment
Research highlights the formation of chlorinated by-products, such as chloronitrile compounds, from reactions involving chlorine or chloramine with amine functions, which could be relevant to the structural component of chlorophenylamines in drinking water treatment. Chlorinated by-products, potentially hazardous, suggest a need for minimizing oxidizable organic/inorganic impurities in water before adding oxidizing agents (Rice & Gomez-Taylor, 1986).
Synthetic Pathways and Chemical Stability
Studies on synthetic routes involving chloral and amines leading to various organic products underscore the significance of understanding chemical reactions for generating new compounds with potential applications in material science or pharmaceuticals. These synthetic pathways, particularly those leading to chlorinated intermediates or products, are crucial for developing new methodologies or compounds (Issac & Tierney, 1996).
Environmental Contaminants and Remediation Techniques
Research into environmental contaminants, particularly those involving nitrogen-containing compounds like amines, dyes, and pesticides, reveals the effectiveness of advanced oxidation processes (AOPs) for their degradation. These findings are relevant for considering the environmental impact and remediation techniques of compounds related to "[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride" and similar structures. The use of AOPs offers insights into potential methods for mitigating the environmental presence of hazardous compounds derived from or related to the chemical (Bhat & Gogate, 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various targets, including vegfr2, src, and yes . These targets play crucial roles in various biological processes, such as vascular leak, which might be useful in treating conditions like edema associated with age-related macular degeneration .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets, leading to changes in the biological processes they regulate .
Biochemical Pathways
For example, inhibitors targeting the VEGFr pathway may be effective for the treatment of age-related macular degeneration .
Pharmacokinetics
Compounds with a pyrrolidine ring have been reported to exhibit good pharmacokinetic properties . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exhibit various biological effects, such as inhibiting their targets and affecting the biological processes they regulate .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds, which can be influenced by environmental factors .
Propiedades
IUPAC Name |
3-chloro-4-(2-pyrrolidin-1-ylethoxy)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.2ClH/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15;;/h3-4,9H,1-2,5-8,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHTBNGBMFYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2856907.png)
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2856909.png)

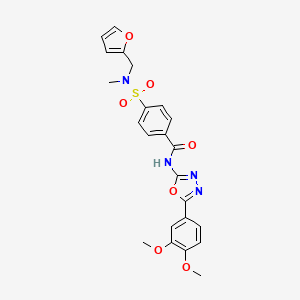
![3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2856912.png)
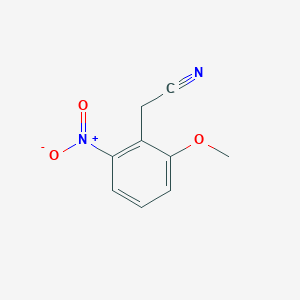
![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)
![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2856917.png)
![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2856918.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)
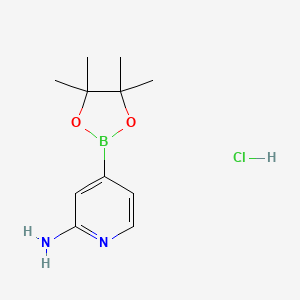
![3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2856927.png)
